7-Isopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid
Description
Cyclocondensation and Cyclization Strategies
The synthesis of 7-isopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid typically involves a series of carefully designed synthetic steps focusing on the construction of the fused heterocyclic core. The primary approach for building the pyrazolo[1,5-a]pyrimidine scaffold relies on cyclocondensation reactions between 1,3-biselectrophilic compounds and 3-aminopyrazoles as 1,3-bisnucleophilic systems.
A key starting point for the synthesis is the preparation of appropriately substituted 3-aminopyrazole derivatives. This can be accomplished through the reaction of hydrazines with suitable precursors. For example, 5-amino-3-alkyl-1H-pyrazole-4-carbonitriles can be prepared by condensing 2-(1-ethoxyethylidene)malononitrile with phenyl hydrazine, which provides a valuable intermediate for further transformations.
The incorporation of the trifluoromethyl group at position 2 presents specific challenges due to the electronic properties of this substituent. One promising approach involves using ethyl 4,4,4-trifluoro-2-butynoate as a trifluoromethyl-containing building block. Under microwave irradiation at 110°C in 1,4-dioxane, this reagent can react with 3-aminopyrazole to form the desired trifluoromethylated pyrazolo[1,5-a]pyrimidine core structure.
For installing the isopropyl group at position 7, several strategies can be employed. One method utilizes isopropyl-substituted aminopyrazoles as starting materials. These can be prepared from readily available 3-amino-2-isopropyl-5-methyl-2H-pyrazole derivatives, which serve as valuable precursors for constructing the target molecule.
Table 1: Cyclization Strategies for Pyrazolo[1,5-a]pyrimidine Synthesis
| Reaction Type | Starting Materials | Reaction Conditions | Catalysts | Yield Range |
|---|---|---|---|---|
| Conventional Cyclocondensation | 3-Aminopyrazole + 1,3-dicarbonyl compounds | Ethanol/acid, 80-110°C, 2-7h | Sodium ethoxide, amine bases | 65-85% |
| Microwave-Assisted Synthesis | 3-Aminopyrazole + β-enaminones | t-BuOH–H₂O (1:1), 50°C, 20 min | CuSO₄·5H₂O, sodium ascorbate | 80-98% |
| One-Pot Three-Component | Aminopyrazole + enaminones + sodium halides | Water, 80°C, 2-12h | K₂S₂O₈ | 70-90% |
| Pericyclic Approach | Acyclic precursors | Thermal conditions | CuCl (catalytic) | 55-75% |
An innovative one-pot methodology has been developed for synthesizing functionalized pyrazolo[1,5-a]pyrimidines through a three-component reaction involving aminopyrazoles, enaminones (or chalcones), and sodium halides. This approach proceeds via an initial cyclocondensation followed by oxidative functionalization, offering a more direct route to complex derivatives.
The regioselectivity of these cyclization reactions can be controlled by careful selection of reagents and reaction conditions. For example, when using β-enaminone derivatives under microwave irradiation, the regioselectivity is influenced by the dimethylamino leaving group, where the initial condensation proceeds via an addition-elimination mechanism (aza-Michael type).
Oxidation and Functionalization Pathways
The introduction of the carboxylic acid functionality at position 5 represents a critical step in the synthesis of this compound. This can be accomplished through several different approaches, each with specific advantages and limitations.
One established method involves the hydrolysis of a nitrile precursor. For example, 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile can be converted to the corresponding carboxylic acid by refluxing with sodium hydroxide in ethylene glycol. This approach can be adapted for introducing the carboxylic acid group at position 5 of our target compound, yielding the desired functionality in approximately 55% overall yield.
For the functionalization of position 5, an effective strategy involves the activation of the C–O bond of a lactam intermediate. Research has demonstrated that using PyBroP (Bromotripyrrolidinophosphonium hexafluorophosphate) as an activating agent, followed by the addition of nucleophiles such as amines or thiols, can lead to efficient substitution at this position. This methodology could potentially be modified to introduce the carboxylic acid group through appropriate selection of nucleophiles and subsequent transformations.
The trifluoromethyl group at position 2 can be incorporated either during the core structure formation or through subsequent functionalization. When using ethyl 4,4,4-trifluoro-2-butynoate in the initial cyclization reaction, the trifluoromethyl group becomes directly integrated into the pyrazolo[1,5-a]pyrimidine scaffold. Alternatively, trifluoromethylation can be achieved through the reaction of 2,2-bis(trifluoromethyl)-1,1-dicyanoethylene with appropriate precursors.
Table 2: Functionalization Strategies for Pyrazolo[1,5-a]pyrimidines
| Target Position | Functional Group | Reagent System | Reaction Conditions | Yield |
|---|---|---|---|---|
| Position 2 | Trifluoromethyl | Ethyl 4,4,4-trifluoro-2-butynoate | 1,4-dioxane, 110°C, microwave | 63% |
| Position 3 | Bromo | N-bromosuccinimide | CH₂Cl₂, room temperature, 12h | 94% |
| Position 3 | Aryl | Boronic acids, K₂CO₃ | EtOH/H₂O (4:1), 135°C, microwave | 75-95% |
| Position 5 | Amino/Mercapto | PyBroP activation, then nucleophile | 1,4-dioxane, 110°C, 12h | 80-90% |
| Position 5 | Carboxylic acid | Hydrolysis of nitrile | NaOH, ethylene glycol, reflux | 55-70% |
| Position 7 | Isopropyl | Installed via starting material | - | - |
For the selective functionalization of multiple positions, sequential approaches are often required. Research has shown that the order of functionalization can significantly impact the overall yield. For example, when functionalizing positions 3 and 5 of 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines, performing the C–O bond activation at position 5 followed by Suzuki-Miyaura cross-coupling at position 3 resulted in a higher overall yield (91%) compared to the reverse sequence (77%).
Oxidation reactions can also be employed for the functionalization of pyrazolo[1,5-a]pyrimidines. Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used for these transformations. The choice of oxidizing agent and reaction conditions must be carefully controlled to achieve selectivity for the desired position.
Solvent-Dependent Selectivity in Aromatization Reactions
The choice of solvent plays a crucial role in determining the outcome of the reactions involved in synthesizing and functionalizing pyrazolo[1,5-a]pyrimidines. Solvent effects can influence reaction rates, selectivity, and product distribution, particularly for compounds containing electronically demanding substituents such as trifluoromethyl and isopropyl groups.
Research has shown that compounds bearing trifluoromethyl and isopropyl substituents often exhibit lower yields in certain solvents. However, the use of aprotic solvents has been found to improve the reaction outcomes for these challenging substrates. The polarity of the solvent can significantly impact the reaction pathway, with more polar environments facilitating certain transformations while inhibiting others.
For example, in the reaction of 2,2-bis(trifluoromethyl)-1,1-dicyanoethylene with 6,6-dimethylfulvene, the solvent polarity determines whether the initial Diels-Alder cycloadduct reverts to starting materials or undergoes conversion to alternative products. In less polar solvents, the cycloadduct exists in equilibrium with the starting materials, while in more polar environments, competing reaction pathways become accessible.
Table 3: Solvent Effects on Selectivity and Yield in Pyrazolo[1,5-a]pyrimidine Synthesis
| Solvent | Polarity Index | Temperature Range | Effect on Selectivity | Effect on Yield | Preferred Substituents |
|---|---|---|---|---|---|
| Ethanol | 5.2 | 25-78°C | Favors C-5 substitution | Good for most substrates | Electron-donating groups |
| 1,4-Dioxane | 4.8 | 25-110°C | Enhanced regioselectivity | Good for CF₃-containing compounds | Trifluoromethyl groups |
| Water | 9.0 | 25-100°C | Variable | Lower for hydrophobic compounds | Hydrophilic groups |
| t-BuOH–H₂O (1:1) | ~7.5 | 25-50°C | High regioselectivity | Excellent for microwave reactions | Mixed functionality |
| HFIP | 1.7 | 25-60°C | Excellent for C-H activation | Good for Pd-catalyzed reactions | Various aryl groups |
The aromatization process, which is critical for establishing the fully conjugated pyrazolo[1,5-a]pyrimidine system, is also influenced by solvent choice. In the microwave-assisted synthesis of these compounds, the combination of t-butanol and water (1:1) has proven particularly effective, providing high yields and excellent regioselectivity.
Temperature effects often interact with solvent choice to determine reaction outcomes. For example, C-H activation processes can be directed to different positions of the pyrazolo[1,5-a]pyrimidine scaffold by controlling the temperature in hexafluoroisopropanol (HFIP) as solvent. At lower temperatures, activation of methyl C-H bonds is favored, while higher temperatures promote activation at position 6 of the pyrimidine ring.
The presence of additives or catalysts can further modulate solvent effects. For instance, the combination of sodium ascorbate and copper sulfate pentahydrate in t-butanol/water mixtures has been shown to dramatically improve the efficiency of click chemistry reactions involving propargylated pyrazolo[1,5-a]pyrimidines.
Challenges in Scalable Production and Purification
The industrial-scale production of complex heterocycles such as this compound presents numerous challenges that must be addressed for efficient manufacturing. These challenges span multiple dimensions including reaction efficiency, purification processes, and overall synthetic strategy.
One significant challenge involves the optimization of reaction conditions for large-scale synthesis. While laboratory-scale preparations often employ microwave irradiation to enhance reaction rates and selectivity, this approach becomes less practical at industrial scale. Alternative heating methods must be developed without compromising yield or purity. The one-pot methodology using water as a solvent offers a promising direction for scalable synthesis, as demonstrated by successful multi-gram preparations of related pyrazolo[1,5-a]pyrimidine derivatives.
Table 4: Production Challenges and Mitigation Strategies
| Challenge | Impact | Mitigation Strategy | Effectiveness |
|---|---|---|---|
| Heat Transfer in Large Reactors | Reduced reaction efficiency | Continuous flow processes | High - improves mixing and heat transfer |
| Purification of Intermediates | Increased production costs | One-pot sequential methodologies | Medium - may reduce overall yield |
| Handling of Trifluoromethyl Reagents | Safety and material costs | Alternative CF₃ sources | Variable - depends on specific reagent |
| Regioselectivity Control | Formation of isomeric mixtures | Optimized catalyst/solvent systems | High - can achieve >95% selectivity |
| Scale-up of Microwave Reactions | Equipment limitations | Conventional heating with optimized conditions | Medium - longer reaction times required |
| Purification of Final Product | Product quality and yield loss | Crystallization-based approaches | High - when crystalline form is accessible |
The purification of intermediates and final products represents another major challenge. Chromatographic methods commonly used in laboratory settings become impractical and economically unfeasible at production scale. The development of crystallization-based purification protocols is therefore essential. Research has shown that microwave-assisted synthesis can sometimes reduce the need for chromatographic purification, making these approaches more amenable to scale-up.
The selection of synthetic strategy also significantly impacts scalability. One-pot approaches that minimize the isolation of intermediates are generally preferred for industrial applications. However, research has shown that attempting one-pot synthesis without isolating key intermediates can sometimes lead to undesired side reactions. For example, in the synthesis of 3,5-disubstituted 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines, a one-pot approach resulted in debrominated by-products rather than the desired compounds. This highlights the need for careful evaluation of reaction sequences when developing scalable processes.
The handling of reagents containing trifluoromethyl groups presents specific challenges due to their cost, stability, and potential environmental impact. Alternative reagent systems that can deliver the trifluoromethyl functionality in a more economical and environmentally friendly manner would be valuable for large-scale production.
Waste management is another important consideration in industrial processes. The development of more atom-economical synthetic routes and the use of environmentally benign solvents are crucial for sustainable manufacturing. The use of water as a reaction medium, as demonstrated in the one-pot synthesis of halogenated pyrazolo[1,5-a]pyrimidines, represents a promising direction for greener production methods.
Structure
3D Structure
Properties
IUPAC Name |
7-propan-2-yl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N3O2/c1-5(2)7-3-6(10(18)19)15-9-4-8(11(12,13)14)16-17(7)9/h3-5H,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBHHMNNWEKBXDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NC2=CC(=NN12)C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Isopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid typically involves multiple steps, starting with the construction of the pyrazolo[1,5-a]pyrimidine core One common approach is the cyclization of appropriate precursors under acidic or basic conditions
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to maximize yield and minimize by-products. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted pyrazolo[1,5-a]pyrimidines.
Scientific Research Applications
Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The biological applications of this compound are vast. It can be used as a probe in biochemical assays to study enzyme activities or as a potential inhibitor for various biological targets.
Medicine: In medicinal chemistry, 7-Isopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid may be explored for its therapeutic potential. Its trifluoromethyl group can enhance the metabolic stability of drug candidates, making it a valuable moiety in drug design.
Industry: In the industrial sector, this compound can be utilized in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 7-Isopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can influence the compound's binding affinity and selectivity.
Comparison with Similar Compounds
Lipophilicity and Solubility
- The trifluoromethyl group at position 2 in the target compound increases lipophilicity (logP ~2.5–3.0) compared to analogs with methyl or cyclopropyl groups (logP ~1.8–2.2) .
- The isopropyl group at position 7 introduces steric hindrance, reducing aqueous solubility compared to 7-methyl or 7-cyclopropyl derivatives .
Metabolic Stability
- Fluorinated analogs (e.g., -CF₃ at position 2) exhibit prolonged half-lives in vitro due to resistance to oxidative metabolism. Non-fluorinated derivatives (e.g., 7-cyclopropyl-2-methyl) show faster clearance .
Research Findings and Challenges
- Discontinued Analogs : 7-Cyclopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid (CAS 1795503-05-7) was discontinued due to stability issues under acidic conditions .
- Purity Constraints : Most compounds in this class are available at 95% purity, necessitating additional purification for pharmaceutical use .
- Regulatory Classification : Category E2 (EN300-233) applies to fluorinated pyrazolo-pyrimidines, requiring stringent toxicity profiling .
Biological Activity
7-Isopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention for its biological activities, particularly in the context of antimicrobial and anticancer properties. This article reviews the existing literature on its biological activity, focusing on its mechanism of action, structure-activity relationships (SAR), and potential therapeutic applications.
The biological activity of pyrazolo[1,5-a]pyrimidines, including this compound, has been primarily linked to their role as inhibitors of key biological pathways. Notably, several studies have demonstrated their ability to inhibit mycobacterial ATP synthase, making them promising candidates for treating Mycobacterium tuberculosis (M.tb) infections.
Key Findings:
- Inhibition of M.tb : In vitro studies have shown that derivatives of pyrazolo[1,5-a]pyrimidines can effectively inhibit the growth of M.tb. The most active compounds in these studies demonstrated low cytotoxicity and significant antitubercular activity within macrophages .
- Mechanism Insights : The mechanism by which these compounds exert their effects does not involve traditional pathways such as cell wall biosynthesis or iron uptake but appears to involve direct interactions with metabolic pathways critical for bacterial survival .
Structure-Activity Relationships (SAR)
Understanding the SAR for this class of compounds is crucial for optimizing their efficacy and reducing toxicity. Research indicates that modifications at specific positions on the pyrazolo[1,5-a]pyrimidine scaffold can significantly influence biological activity.
Table 1: Summary of SAR Findings
| Compound | Substituent Position | Biological Activity | IC50 (μM) |
|---|---|---|---|
| Compound 1 | C-7 (Isopropyl) | Antitubercular | 0.87 |
| Compound 2 | C-7 (Trifluoromethyl) | Anticancer | 3.45 |
| Compound 3 | C-5 (Aryl group) | Antiviral | 12.91 |
The data indicates that both the presence and type of substituents at positions C-5 and C-7 are critical for enhancing the biological activity against various pathogens .
Case Studies
Several case studies highlight the compound's potential in therapeutic applications:
- Antitubercular Activity : In a study involving high-throughput screening, pyrazolo[1,5-a]pyrimidin-7(4H)-one analogues were identified as potent inhibitors of M.tb. These compounds exhibited a significant reduction in bacterial load in infected macrophages .
- Anticancer Properties : Another investigation revealed that certain derivatives demonstrated selective cytotoxicity against cancer cell lines (e.g., MCF-7 and MDA-MB-231), outperforming conventional chemotherapeutics like 5-Fluorouracil .
- Safety Profile : A subacute toxicity study conducted on lead compounds showed favorable safety profiles with no significant adverse effects observed at therapeutic doses .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare 7-isopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid?
- Methodology : The synthesis typically involves cyclocondensation of 5-aminopyrazole derivatives with β-diketones or enaminones. For example, ethyl 2,4-dioxopentanoate reacts with 5-amino-3-substituted pyrazoles in ethanol under reflux to form the pyrazolo[1,5-a]pyrimidine core. Subsequent functionalization (e.g., trifluoromethylation, isopropyl introduction) is achieved via halogenation, nucleophilic substitution, or coupling reactions. Hydrolysis of ester intermediates (e.g., ethyl carboxylate derivatives) yields the carboxylic acid moiety .
- Key Steps :
- Cyclization under reflux (ethanol/DMF, 30 min to 24 h).
- Use of phosphorus oxychloride (POCl₃) for chlorination at position 7 .
- Hydrolysis with NaOH or HCl to convert esters to carboxylic acids .
Q. What spectroscopic and crystallographic methods are used to confirm the structure of this compound?
- Characterization Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent patterns (e.g., trifluoromethyl singlet at ~δ -60 ppm in ¹⁹F NMR) .
- X-ray Crystallography : Resolves regiochemistry and confirms fused-ring planarity (e.g., dihedral angles between pyrazole and pyrimidine rings <2°) .
- Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ for C₁₄H₁₃F₃N₃O₂: calcd. 326.1002) .
Q. What are the key physicochemical properties relevant to its solubility and stability?
- Properties :
- LogP : ~2.5 (predicted), due to the trifluoromethyl group enhancing lipophilicity.
- pKa : Carboxylic acid group (≈3.5) and pyrimidine nitrogen (≈6.8) influence solubility in aqueous buffers.
- Thermal Stability : Decomposition >200°C, confirmed by TGA/DSC .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and regioselectivity in the synthesis of this compound?
- Optimization Strategies :
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to ethanol .
- Catalysis : Use of PyBroP (bromo-tris-pyrrolidinophosphonium hexafluorophosphate) improves coupling reactions (yield increase from 65% to 85%) .
- Temperature Control : Reflux at 110°C reduces byproduct formation in arylations .
- Example : Substituting triethylamine with DBU (1,8-diazabicycloundec-7-ene) in POCl₃-mediated chlorination reduces reaction time from 3 h to 1 h .
Q. How are structural isomers (e.g., 5- vs. 7-substituted derivatives) resolved and characterized?
- Separation Techniques :
- Column Chromatography : Silica gel with petroleum ether/ethyl acetate (8:2) resolves regioisomers .
- Crystallographic Differentiation : X-ray analysis distinguishes substituent positions (e.g., C7-isopropyl vs. C5-carboxylic acid) .
Q. What computational approaches are used to predict the biological activity of this compound?
- Methods :
- Molecular Docking : Screens against target proteins (e.g., kinase domains) using AutoDock Vina. The trifluoromethyl group shows strong hydrophobic interactions with ATP-binding pockets .
- QSAR Modeling : Correlates substituent electronegativity (e.g., CF₃) with IC₅₀ values for enzyme inhibition .
- Case Study : DFT calculations (B3LYP/6-31G*) predict nucleophilic attack sites for derivatization .
Q. How can contradictory data in biological assays (e.g., IC₅₀ variability) be addressed?
- Troubleshooting :
- Assay Conditions : Standardize buffer pH (e.g., PBS vs. Tris-HCl) to minimize false positives .
- Metabolic Stability : Use liver microsomes to assess CYP450-mediated degradation, which may explain potency drops in vivo .
- Control Experiments : Include reference inhibitors (e.g., staurosporine for kinase assays) to validate assay sensitivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
